

Physicochemical Profiling & Structural Causality

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Compound of Interest

Compound Name:	<i>1H-Indole-5-sulfonic acid, 2-methyl-</i>
CAS No.:	67786-12-3
Cat. No.:	B1605699

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The utility and handling requirements of CAS 67786-12-3 are dictated by its dual-functional nature. The molecule features an electron-rich indole core—typically prone to oxidation—counterbalanced by a strongly electron-withdrawing sulfonic acid moiety at the 5-position.

- **Solubility Causality:** The sulfonic acid group (-SO₃H) imparts significant aqueous solubility, making traditional organic extraction (e.g., ethyl acetate/water partitioning) highly inefficient. Isolation typically requires precipitation or the use of ion-exchange chromatography.
- **Stability Causality:** While the electron-withdrawing nature of the -SO₃H group mildly desensitizes the indole ring to electrophilic degradation compared to unsubstituted indoles, the compound remains highly hygroscopic. Moisture absorption can lead to caking and accelerated auto-oxidation if exposed to ambient light and oxygen.

Table 1: Quantitative Physicochemical Data

Property	Value / Description	Analytical Significance
Chemical Name	2-methyl-1H-indole-5-sulfonic acid	IUPAC standard nomenclature
CAS Registry Number	67786-12-3	Primary global identifier [1]
Molecular Formula	C ₉ H ₉ NO ₃ S	Determines isotopic mass for MS
Molecular Weight	211.24 g/mol	Critical for stoichiometric calculations
Appearance	Off-white to pale brown powder	Color shifts indicate auto-oxidation
LogP (Predicted)	-0.5 to 1.2	Indicates high hydrophilicity

Mechanistic Synthesis & Validation Protocol

The synthesis of CAS 67786-12-3 is classically achieved via a modified Fischer Indole Synthesis. Direct one-pot transformations often fail due to the insolubility of the highly polar intermediates. Therefore, a two-step process—isolating the hydrazone prior to cyclization—is mandatory to achieve high yields and purity [2].

Step-by-Step Methodology: Fischer Indolization

The following protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to harsh cyclization conditions.

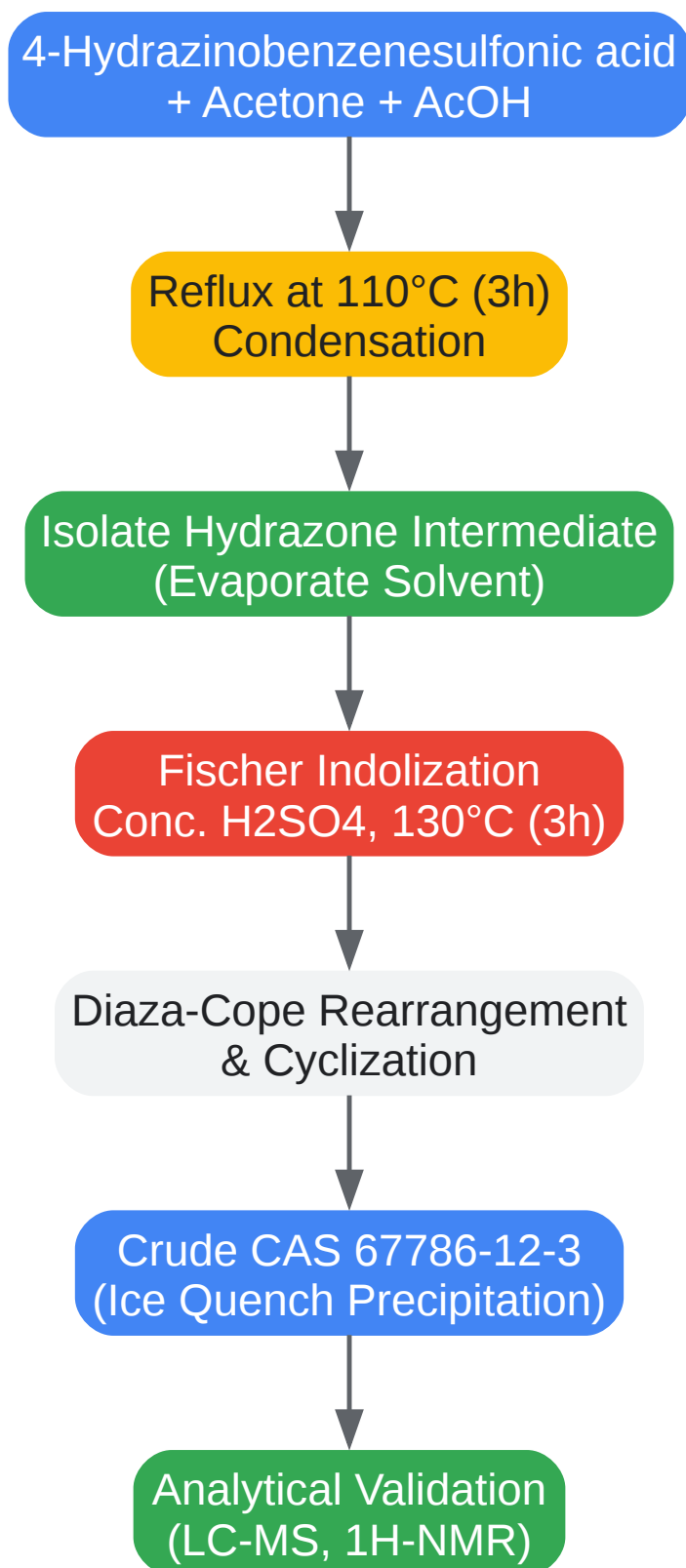
Step 1: Hydrazone Formation

- **Reagent Assembly:** Suspend 4.00 g (20.28 mmol) of 4-hydrazinobenzenesulfonic acid hemihydrate in 40 mL of glacial acetic acid.
- **Condensation:** Add 2.0 mL (27.20 mmol) of acetone. Causality: Acetone acts as the ketone donor; its methyl group will ultimately become the 2-methyl substituent on the indole ring.
- **Thermal Activation:** Heat the suspension to 110 °C under reflux for 3 hours.

- Isolation (Validation Point 1): Evaporate the solvent under reduced pressure. The resulting crude hydrazone must be isolated. Do not proceed without isolation, as unreacted acetone or acetic acid byproducts will interfere with the subsequent acid-catalyzed rearrangement.

Step 2: Diaza-Cope Rearrangement & Cyclization

- Acid Catalysis: Treat the isolated hydrazone with 21.9 mL of concentrated sulfuric acid (H₂SO₄). Causality: The strong acid acts as both a solvent and a potent proton donor, driving the [3,3]-sigmatropic rearrangement (diaza-Cope) of the electron-deficient phenylhydrazone.
- Cyclization: Heat the highly acidic mixture to 130 °C for 3 hours.
- Quenching & Precipitation: Carefully pour the annealed mixture over crushed ice. The sudden shift in polarity and temperature will force the precipitation of the crude 2-methyl-1H-indole-5-sulfonic acid.
- Analytical Validation (Validation Point 2): Confirm product identity via LC-MS (target m/z [M-H]⁻ 210.0) and ¹H-NMR (DMSO-d₆) to ensure the disappearance of the hydrazone methyl signals and the appearance of the distinct indole pyrrole proton.



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Workflow for the Fischer indole synthesis and analytical validation of CAS 67786-12-3.

Advanced Safety, Handling, & Storage Matrix

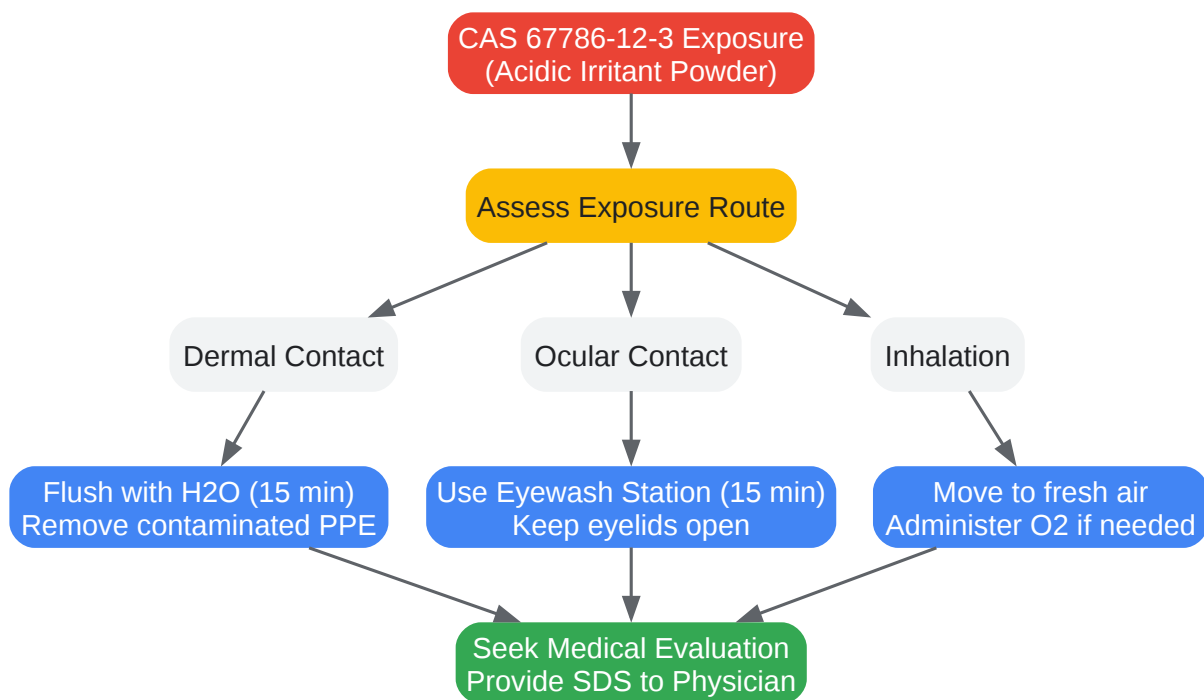
As a sulfonic acid derivative, CAS 67786-12-3 is a recognized irritant. However, standard SDS sheets often overlook the nuanced handling required to maintain the chemical's integrity over time [3].

Environmental Controls & Storage Causality

- **Hygroscopicity Management:** The compound must be stored in a tightly sealed container within a desiccator. **Causality:** The $-SO_3H$ group readily coordinates with atmospheric water, leading to inaccurate mass measurements during assay preparation and promoting hydrolytic degradation.
- **Oxidative Protection:** Store at 2–8 °C under an inert atmosphere (Argon or N_2). **Causality:** The electron-rich pyrrole ring of the indole core is susceptible to auto-oxidation, which is accelerated by light, heat, and ambient oxygen, resulting in the formation of dark, polymeric impurities.

Personal Protective Equipment (PPE) & Exposure Protocols

- **Dermal Protection:** Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 minutes). The acidic nature of the powder can cause localized pH drops on the skin upon contact with sweat.
- **Respiratory Protection:** Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm to prevent inhalation of fine particulates.



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Hazard mitigation and emergency response protocol for CAS 67786-12-3 exposure.

Applications in Drug Development & Materials Science

Bacterial Hyaluronidase Inhibitors: In pharmaceutical research, the indole scaffold serves as a privileged structure for enzyme inhibition. CAS 67786-12-3 is specifically utilized as a core building block in synthesizing inhibitors against bacterial hyaluronate lyase (e.g., from *Streptococcus agalactiae*). The sulfonic acid group mimics the carboxylate moieties found in hyaluronic acid (the natural substrate), anchoring the inhibitor within the enzyme's active site via electrostatic interactions, while the indole core engages in hydrophobic and π - π stacking interactions with active-site aromatic residues [2].

Dye Intermediates: In materials science, the compound is leveraged as a diazo component in the synthesis of polyazo dyes and electrophotographic sensitive materials. The sulfonic acid group ensures the final dye molecules remain water-soluble and capable of binding to basic fibers or substrates through ionic bonding.

References

- ChemWhat Database. "2-methyl-1H-indole-5-sulfonic acid CAS#: 67786-12-3; ChemWhat Code: 960859". ChemWhat | Database of Chemicals & Biologicals. Available at: [\[Link\]](#)
- Spickenreither, M. (2005). "New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity relationships" (Chapter 7: The indole scaffold as a core structure for hyaluronidase inhibitors). University of Regensburg Repository. Available at: [\[Link\]](#)
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